Allyl methyl carbonate
Overview
Description
Allyl methyl carbonate, also known as carbonic acid, methyl 2-propenyl ester, is an organic compound with the molecular formula C5H8O3. It is a clear, colorless liquid with a molecular weight of 116.12 g/mol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
Mechanism of Action
Target of Action
Allyl methyl carbonate is a chemical compound with the formula CH2=CHCH2OCOOCH3 . It is primarily used in the Pd (0)-mediated synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . The primary targets of this compound are therefore these chemical structures.
Mode of Action
The mode of action of this compound involves the interaction with its targets through a process known as allylation . This is a chemical reaction that adds an allyl group to a substrate . This compound, being an allyl compound, can participate in such reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . These pathways are crucial in various chemical reactions and syntheses.
Result of Action
The result of the action of this compound is the formation of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . These compounds have various applications in the field of organic chemistry.
Biochemical Analysis
Biochemical Properties
Allyl methyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of allyl aryl ethers and sulfides . It interacts with various enzymes and proteins, facilitating the formation of α,β-unsaturated carbonyls . The compound’s interaction with enzymes such as Pd(0) catalysts is crucial for these reactions, highlighting its importance in biochemical synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory irritation, skin irritation, and serious eye irritation . These effects suggest that this compound can impact cell function by altering cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme-mediated reactions, particularly with Pd(0) catalysts, leading to the formation of allyl aryl ethers and sulfides . These interactions involve the activation and inhibition of specific enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be flammable and can cause skin and eye irritation . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can degrade, leading to changes in its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild irritation, while higher doses can lead to severe respiratory and skin irritation . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid toxic or adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the synthesis of allyl aryl ethers and sulfides, which are important intermediates in various biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its biochemical activity and function . The compound’s transport properties are crucial for its role in biochemical reactions and cellular processes.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl methyl carbonate can be synthesized through the reaction of allyl alcohol with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction. The general reaction is as follows:
CH2=CHCH2OH+(CH3O)2CO→CH2=CHCH2OCOOCH3+CH3OH
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of allyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Allyl glyoxylate, allyl formate.
Reduction: Allyl alcohol.
Substitution: Allyl amines, allyl thiols
Scientific Research Applications
Allyl methyl carbonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of allyl aryl ethers, sulfides, and α,β-unsaturated carbonyl compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable compounds
Comparison with Similar Compounds
Diallyl carbonate: Similar in structure but contains two allyl groups instead of one.
Allyl acetate: Contains an acetate group instead of a carbonate group.
Allyl chloroformate: Contains a chloroformate group instead of a carbonate group.
Uniqueness: Allyl methyl carbonate is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its carbonate group provides distinct reactivity compared to other allyl compounds, making it valuable in various synthetic applications .
Properties
IUPAC Name |
methyl prop-2-enyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4-8-5(6)7-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLVIDQQTOMBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30109313 | |
Record name | Methyl 2-propen-1-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35466-83-2 | |
Record name | Methyl 2-propen-1-yl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35466-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, methyl 2-propenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035466832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-propen-1-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl Methyl Carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allyl methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What makes allyl methyl carbonate a desirable reagent in palladium-catalyzed allylic substitutions?
A1: this compound stands out due to its exceptional leaving group ability in the presence of palladium catalysts. [] Studies have shown that in reactions involving a mixture of this compound and allyl vinyl carbonate, palladium catalysts preferentially activate allyl vinyl carbonate, leaving this compound largely unreacted. [] This selectivity highlights its potential for controlled and efficient modifications in multi-functional molecules.
Q2: Can you elaborate on the role of this compound in palladium-catalyzed three-component coupling reactions (TCCR)?
A2: this compound participates as an allylating agent in palladium-catalyzed TCCRs. For instance, it reacts with aryl isocyanides and trimethylsilyl azide in the presence of a palladium catalyst to yield allyl aryl cyanamides. [, ] Mechanistic studies suggest the formation of a (η3-allyl)(η3-cyanamido)palladium complex, analogous to bis-π-allylpalladium complexes, as a key intermediate. [] This intermediate then undergoes a π-allylpalladium mimic of the Curtius rearrangement, showcasing the unique reactivity enabled by this compound in these transformations.
Q3: Are there other notable applications of this compound in palladium-catalyzed reactions?
A3: Beyond TCCRs, this compound plays a crucial role in synthesizing various heterocycles. For example, it enables the preparation of 2-allyltetrazoles through a [3+2] cycloaddition between a π-allylpalladium azide complex and cyano compounds. [] This reaction further exemplifies the versatility of this compound in constructing complex molecular architectures.
Q4: Can this compound be used with catalysts other than palladium?
A4: While palladium catalysis dominates its applications, this compound has shown promise in rhodium-catalyzed reactions. It facilitates the synthesis of 4-unsubstituted 1,2-benzothiazines from sulfoximines through a domino allylation/oxidative cyclization sequence catalyzed by rhodium(III) complexes. [] This example demonstrates its potential utility in expanding the scope of metal-catalyzed transformations.
Q5: How do structural modifications of this compound influence its reactivity?
A5: While the provided research primarily focuses on this compound, it highlights the importance of the leaving group in palladium-catalyzed reactions. Comparing this compound with allyl vinyl carbonate demonstrates that the leaving group's nature significantly impacts the reaction pathway and product selectivity. [] Further research exploring derivatives of this compound with varying leaving groups could provide valuable insights into fine-tuning reactivity and selectivity in various catalytic transformations.
Q6: Have computational methods been employed to study this compound and its reactions?
A6: While the provided research primarily focuses on experimental findings, computational studies could offer valuable insights into the reactivity and selectivity of this compound in various transformations. For example, density functional theory (DFT) calculations could elucidate reaction mechanisms, transition state energies, and the influence of different catalysts and substituents. Such computational investigations could guide the development of more efficient and selective synthetic methodologies.
Q7: What analytical techniques are commonly used to characterize and quantify this compound?
A9: Standard spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are routinely employed for characterizing this compound and its reaction products. [, , ] Additionally, high-performance liquid chromatography (HPLC) has been utilized to separate and analyze enantiomers of related compounds, highlighting its potential application in studying chiral derivatives of this compound. []
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